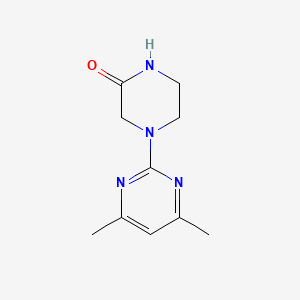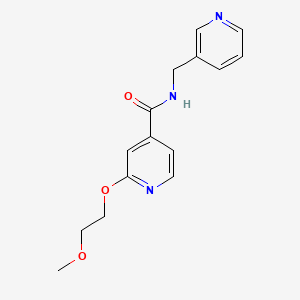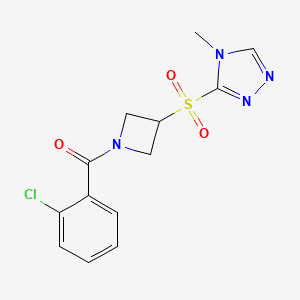
4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Therapeutic Potential and Chemical Properties
4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one is part of the broader class of piperazine derivatives, which have been extensively studied for their versatile therapeutic applications. The piperazine moiety is a common element in a variety of drugs with diverse therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, to anti-inflammatory agents, among others. The slight modification in the substitution pattern on the piperazine nucleus can lead to a significant difference in the medicinal potential of the resultant molecules. This versatility highlights the importance of structural modifications in enhancing the pharmacological profiles of piperazine derivatives (Rathi et al., 2016).
Piperazine derivatives have also been noted for their anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests their potential utility in the development of novel anti-TB molecules, offering a platform for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents by exploiting the structural and functional versatility of the piperazine scaffold (Girase et al., 2020).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, play a crucial role in their therapeutic efficacy and safety profiles. Research into the N-dealkylation of arylpiperazine derivatives, for instance, provides insights into the metabolism of clinically relevant drugs such as buspirone and trazodone, highlighting the importance of understanding metabolic pathways in optimizing drug design and therapeutic application (Caccia, 2007).
DNA Interaction and Cellular Effects
The interaction of piperazine derivatives with DNA, as seen in the case of Hoechst 33258 and its analogues, exemplifies the potential use of such compounds in biomedical research and therapeutic applications. These compounds, known for their ability to bind to the minor groove of DNA, are utilized not only in therapeutics but also as tools in cell biology for chromosome and nuclear staining, underlining the multifaceted applications of piperazine derivatives beyond mere therapeutic use (Issar & Kakkar, 2013).
properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQMIRZDNXPULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)
![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)


![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)
